molecular formula C18H24O5S B1217152 Estradiol-3-sulfate CAS No. 481-96-9

Estradiol-3-sulfate

Cat. No.: B1217152
CAS No.: 481-96-9
M. Wt: 352.4 g/mol
InChI Key: QZIGLSSUDXBTLJ-ZBRFXRBCSA-N
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Description

Estradiol-3-sulfate (E2-3S) is a sulfated conjugate of 17β-estradiol (E2), formed via sulfonation at the 3-hydroxyl position by sulfotransferase enzymes . This modification increases its polarity, reducing binding affinity to estrogen receptors and rendering it biologically inactive in its conjugated form . E2-3S serves as a reservoir for active estrogens through enzymatic desulfation in target tissues, enabling localized hormonal activity . It is detected in human biofluids, requiring enzymatic hydrolysis for accurate quantification . E2-3S is also environmentally persistent, entering aquatic systems via wastewater and undergoing microbial degradation to free estradiol, which poses ecological risks .

Properties

CAS No.

481-96-9

Molecular Formula

C18H24O5S

Molecular Weight

352.4 g/mol

IUPAC Name

[(8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] hydrogen sulfate

InChI

InChI=1S/C18H24O5S/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19/h3,5,10,14-17,19H,2,4,6-9H2,1H3,(H,20,21,22)/t14-,15-,16+,17+,18+/m1/s1

InChI Key

QZIGLSSUDXBTLJ-ZBRFXRBCSA-N

SMILES

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OS(=O)(=O)O

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)OS(=O)(=O)O

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OS(=O)(=O)O

Pictograms

Irritant; Health Hazard

Related CAS

4999-79-5 (mono-Na salt)

Synonyms

estradiol 3-sulphate
estradiol-3-sulfate
estradiol-3-sulfate, (17alpha)-isomer
estradiol-3-sulfate, monosodium salt
estradiol-3-sulfate, monosodium salt, (17alpha)-isome

Origin of Product

United States

Comparison with Similar Compounds

Key Sulfated Estrogens:

  • Estrone-3-sulfate (E1S) : Sulfated at the 3-position of estrone (E1). Exhibits higher transporter affinity (Km = 22.1 µM for SOAT) compared to E2-3S (Km = 145.9 µM) .
  • Estradiol-17-sulfate (E2-17S) : Sulfated at the 17-position of E2. Pharmacokinetic studies show slower clearance than E2-3S, likely due to differences in protein binding and metabolism .
  • Ethynyl Estradiol Sulfates (EE-3 and EE-17) : Synthetic analogs used in hormonal therapies. EE-3 has rapid central compartment clearance (t½ = 2.1 h) vs. EE-17 (t½ = 4.8 h) .

Glucuronide Conjugates:

  • Estradiol-3-glucuronide (E2-3G) : More rapidly hydrolyzed in the environment than sulfated forms, leading to shorter persistence .

Pharmacokinetic and Metabolic Profiles

Compound Clearance Rate (L/h) Half-Life (h) Key Metabolic Pathway Reference
E2-3S 12.3 3.5 Hepatic desulfation
E2-17S 8.7 6.2 Renal excretion
EE-3 15.9 2.1 CYP450-mediated oxidation
EE-17 6.4 4.8 Biliary excretion
  • Transport Kinetics : E2-3S has lower affinity for sodium-dependent organic anion transporters (SOAT) compared to E1S, impacting tissue distribution .
  • Enzymatic Reactivation : E2-3S requires β-glucuronidase/sulfatase hydrolysis for detection in biofluids, unlike free estrogens .

Environmental Degradation and Persistence

Compound Degradation Pathway Half-Life (Days) Microbial Degraders Identified Reference
E2-3S Aerobic/anaerobic hydrolysis 7–14 Novosphingobium, Rhodococcus
E2-17S Slow abiotic hydrolysis >30 Limited data
E2-3G Rapid enzymatic cleavage 2–5 Escherichia coli
  • Ecotoxicology : Sulfated conjugates like E2-3S are less bioactive but pose risks upon deconjugation to free estrogens, which disrupt aquatic endocrine systems .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Estradiol-3-sulfate
Reactant of Route 2
Estradiol-3-sulfate

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